Ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate
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Overview
Description
Ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate is a chemical compound with the molecular formula C19H16N2O3. It belongs to the class of pyridazine derivatives, which are known for their diverse pharmacological activities. This compound is characterized by the presence of a pyridazine ring substituted with phenoxy and phenyl groups, as well as an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate typically involves the reaction of 3-phenoxy-6-phenylpyridazine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to facilitate the esterification process. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenoxy and phenyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used in the presence of appropriate catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridazine derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyridazine derivatives with potential pharmacological activities.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and other industrial products due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes or proteins can result in antimicrobial activity.
Comparison with Similar Compounds
Ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate can be compared with other pyridazine derivatives, such as:
3-phenoxy-6-phenylpyridazine-4-carboxylic acid: Similar structure but lacks the ethyl ester group.
4-cyano-6-phenyl-5-substituted-3(2H)-pyridazinones: These compounds have different substituents and exhibit varied pharmacological activities.
Zardaverine: An anti-platelet agent with a pyridazine core structure but different substituents.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
Ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound is characterized by a unique pyridazine ring structure with phenoxy and phenyl substituents. Its molecular formula is C19H18N2O3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results. The compound may disrupt microbial cell membranes or inhibit essential enzymes involved in microbial metabolism.
Table 1: Antimicrobial Activity of this compound
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 18 | 16 µg/mL |
Candida albicans | 12 | 64 µg/mL |
Anticancer Activity
The compound has also been studied for its anticancer potential. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Table 2: Anticancer Activity of this compound
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25 | Apoptosis induction |
A549 | 30 | G1 phase cell cycle arrest |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages . This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammation.
- Receptor Binding : It may bind to receptors on cell surfaces, modulating signaling pathways associated with inflammation and cancer progression.
- Membrane Disruption : Its interaction with microbial membranes can lead to cell lysis and death.
Case Studies
Recent studies have highlighted the effectiveness of this compound in various experimental settings:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of multidrug-resistant Staphylococcus aureus, suggesting its potential as a novel antimicrobial agent.
- Cancer Research : In a preclinical trial, this compound showed significant tumor reduction in xenograft models of breast cancer, supporting further investigation into its therapeutic potential .
- Inflammation Studies : Research indicated that treatment with this compound reduced paw edema in rat models of inflammation, showcasing its anti-inflammatory properties .
Properties
IUPAC Name |
ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-2-23-19(22)16-13-17(14-9-5-3-6-10-14)20-21-18(16)24-15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTFDISPHBTAJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1OC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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